![molecular formula C₁₂H₁₇NO₂ B1146503 3-[(3,4-Dimethoxyphenyl)methyl]azetidine CAS No. 937618-80-9](/img/structure/B1146503.png)
3-[(3,4-Dimethoxyphenyl)methyl]azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,4-Dimethoxyphenyl)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3,4-dimethoxybenzyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and medicinal applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethoxyphenyl)methyl]azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-dimethoxybenzylamine with a suitable azetidine precursor can lead to the formation of the desired compound. Microwave-assisted synthesis has also been explored for the preparation of azetidine derivatives, offering advantages such as reduced reaction times and improved yields .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the scalability of microwave-assisted methods makes them attractive for industrial applications .
化学反应分析
Types of Reactions
3-[(3,4-Dimethoxyphenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of azetidine derivatives .
科学研究应用
3-[(3,4-Dimethoxyphenyl)methyl]azetidine has found applications in various fields of scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex molecules and polymers. .
Industry: The compound’s reactivity and stability make it useful in industrial applications, such as the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-[(3,4-Dimethoxyphenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring imparts unique reactivity, allowing it to engage in various chemical transformations. The presence of the 3,4-dimethoxybenzyl group can influence its binding affinity and selectivity towards specific targets. Detailed studies on its mechanism of action are essential to understand its full potential in different applications .
相似化合物的比较
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles that share some reactivity characteristics with azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles.
Piperidines: Piperidines are six-membered nitrogen-containing heterocycles.
Uniqueness of 3-[(3,4-Dimethoxyphenyl)methyl]azetidine
This compound stands out due to its unique combination of the azetidine ring and the 3,4-dimethoxybenzyl group. This combination imparts distinct reactivity and stability properties, making it valuable for various applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-3-9(6-12(11)15-2)5-10-7-13-8-10/h3-4,6,10,13H,5,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJJFVJXSYLBDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CNC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

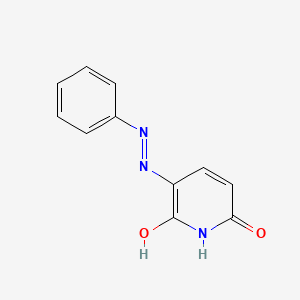
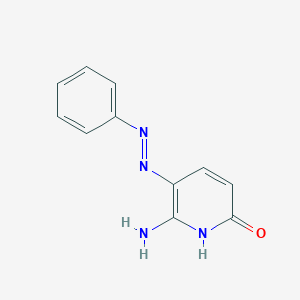
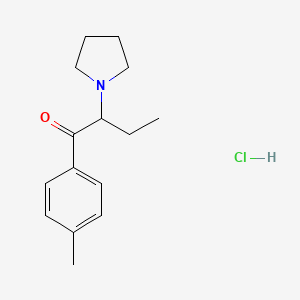
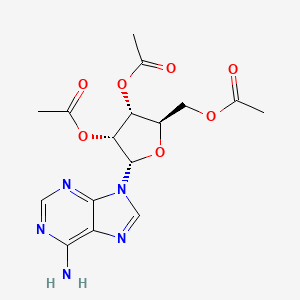
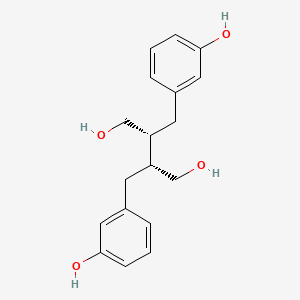

![3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid](/img/structure/B1146439.png)
![6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B1146440.png)
